3-Fluoro-5-(2-methylthiophenyl)phenol
CAS No.: 187392-78-5
Cat. No.: VC11688513
Molecular Formula: C13H11FOS
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 187392-78-5 |
|---|---|
| Molecular Formula | C13H11FOS |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | 3-fluoro-5-(2-methylsulfanylphenyl)phenol |
| Standard InChI | InChI=1S/C13H11FOS/c1-16-13-5-3-2-4-12(13)9-6-10(14)8-11(15)7-9/h2-8,15H,1H3 |
| Standard InChI Key | AHZLWOSVBZICDI-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1C2=CC(=CC(=C2)F)O |
| Canonical SMILES | CSC1=CC=CC=C1C2=CC(=CC(=C2)F)O |
Introduction
Structural Identification and Molecular Characteristics
Chemical Composition and Formula
3-Fluoro-5-(2-methylthiophenyl)phenol has the molecular formula C₁₃H₁₁FOS, with a molecular weight of 234.29 g/mol. The compound’s structure consists of:
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A phenol ring substituted at the 3-position with fluorine.
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A 2-methylthiophenyl group (a thiophene ring with a methyl group at the 2-position) attached at the 5-position of the phenol.
The fluorine atom enhances electronegativity and lipophilicity, while the thiophenyl group introduces sulfur-based electronic effects and potential for π-π stacking interactions .
Physicochemical Properties
While experimental data specific to this compound are unavailable, properties can be inferred from analogous fluorophenols and thiophenyl derivatives:
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of 3-Fluoro-5-(2-methylthiophenyl)phenol likely involves multi-step functionalization of the phenol core. A plausible route, adapted from trifluoromethylphenol synthesis , includes:
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Friedel-Crafts Acylation: Introduce the thiophenyl group via electrophilic substitution.
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React 3-fluorophenol with 2-methylthiophene in the presence of a Lewis acid (e.g., AlCl₃).
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Protection/Deprotection: Use benzyl ether protection to prevent unwanted side reactions during substitution .
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Hydrogenolysis: Remove protecting groups under catalytic hydrogenation (e.g., Pd/C) .
Alternative methods may involve Ullmann coupling or Suzuki-Miyaura cross-coupling to attach the thiophenyl moiety, leveraging palladium catalysts for aryl-aryl bond formation .
Challenges in Synthesis
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Regioselectivity: Ensuring precise substitution at the 5-position requires careful control of reaction conditions.
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Stability of Thiophenyl Group: Thiophene rings are sensitive to oxidation, necessitating inert atmospheres or reducing agents during synthesis .
Functional Properties and Applications
Materials Science Applications
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Polymer Additives: Thiophenyl groups improve thermal stability in polymers, while fluorine enhances resistance to degradation .
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Liquid Crystals: The planar thiophene ring and polar fluorine may aid in mesophase formation for display technologies.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and regioselectivity.
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Biological Screening: Evaluate anticancer and antimicrobial activity in vitro.
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Computational Modeling: Predict binding affinities for drug-target interactions using DFT or molecular docking.
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